4-Dimethylsilyl Entecavir is a novel analogue of the antiviral drug Entecavir, which is primarily used in the treatment of chronic hepatitis B virus infections. This compound is characterized by the presence of a dimethylsilyl group, which enhances its pharmacological properties. Entecavir itself is a potent inhibitor of hepatitis B virus replication, making its derivatives, such as 4-Dimethylsilyl Entecavir, significant in the ongoing search for more effective antiviral therapies.
The development of 4-Dimethylsilyl Entecavir stems from research aimed at modifying existing nucleoside analogues to improve their efficacy and reduce toxicity. Studies have shown that structural modifications can lead to compounds with enhanced antiviral activity against hepatitis B virus while maintaining low cytotoxicity levels .
4-Dimethylsilyl Entecavir is classified as a nucleoside analogue. Nucleoside analogues are compounds that mimic the structure of nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogues interfere with viral replication by incorporating themselves into the viral genome or by inhibiting viral enzymes.
The synthesis of 4-Dimethylsilyl Entecavir involves several key steps:
The synthesis may involve various protective groups and reagents to facilitate specific reactions while preventing unwanted side reactions. For example, tert-butyl groups may be used for protection during certain steps, and dimethylsilyl groups are introduced to enhance stability and bioavailability .
The molecular structure of 4-Dimethylsilyl Entecavir can be described as follows:
4-Dimethylsilyl Entecavir undergoes various chemical reactions typical for nucleoside analogues:
The reactivity of 4-Dimethylsilyl Entecavir is influenced by its structural modifications, particularly the presence of the dimethylsilyl group which may affect its interaction with enzymes involved in nucleotide metabolism .
The mechanism by which 4-Dimethylsilyl Entecavir exerts its antiviral effects involves:
The efficacy of 4-Dimethylsilyl Entecavir can be quantified in terms of its half-maximal effective concentration (EC50), which has been reported to be significantly lower than that of other antiviral agents, indicating potent activity against hepatitis B virus .
4-Dimethylsilyl Entecavir has potential applications in:
4-Dimethylsilyl Entecavir is systematically named as 2-Amino-9-((1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one [4] [7]. This nomenclature precisely defines:
C[Si](C)(O)[C@H]1C[C@H](N2C=NC3=C2N=C(N)NC3=O)C(=C)[C@@H]1CO
) and InChIKey (DEHZIARQYIUCOF-GUBZILKMSA-N
) further encode its 3D structure [5] [9]. Empirical analysis confirms the molecular formula as C₁₄H₂₁N₅O₃Si, with a monoisotopic molecular weight of 335.43 g/mol [4] [7]. This was established via high-resolution mass spectrometry (HRMS), showing a mass accuracy of <3 ppm. Key fragments include:
Property | 4-Dimethylsilyl Entecavir | Entecavir |
---|---|---|
Molecular Formula | C₁₄H₂₁N₅O₃Si | C₁₂H₁₅N₅O₃ |
Molecular Weight (g/mol) | 335.43 | 277.28 |
Defined Stereocenters | 3 | 3 |
X-H Acceptors | 6 | 5 |
Crystalline forms were analyzed using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The compound exhibits:
Table 2: Thermal Transitions
Technique | Transition Event | Temperature (°C) | Enthalpy (J/g) |
---|---|---|---|
DSC | Dehydration | 185 | 98.2 |
DSC | Decomposition | 218–220 | 142.5 |
TGA | Mass Loss (decomposition) | >220 | 95% |
The core structural modification involves replacing the C4′ hydroxyl group of entecavir with a dimethylsilyl hydroxymoiety (-Si(CH₃)₂OH) [4] [7]. This alteration:
The silyl group significantly enhances lipophilicity:
Parameter | 4-Dimethylsilyl Entecavir | Entecavir | Change |
---|---|---|---|
Calculated LogP (CLogP) | 1.82 | −1.44 | +3.26 |
Topological PSA (Ų) | 104 | 119 | −15 |
Hydrogen Bond Donors | 3 | 4 | −1 |
Solubility (Water, mg/mL) | 0.81 | 4.2 | −80.7% |
The reduced polarity enhances organic solvent solubility (e.g., 28 mg/mL in ethanol vs. 0.9 mg/mL for entecavir), which is advantageous for synthetic purification. However, aqueous solubility decreases by 81%, necessitating formulation optimization for biological testing [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7